Auranofin-13C6
Description
Properties
Molecular Formula |
C₁₄¹³C₆H₃₄AuO₉PS |
|---|---|
Molecular Weight |
684.44 |
Synonyms |
[1-(Thio-κS)-β-D-glucopyranose 2,3,4,6-tetraacetato](triethylphosphine)gold-13C6; 2,3,4,6-Tetraacetate(1-thio-β-D-glucopyranosato)(triethylphosphine)-gold-13C6; 1-Thio-β-D-glucopyranose 2,3,4,6-Tetraacetate Gold Complex; Aktil-13C6; Auranofin-13C6; C |
Origin of Product |
United States |
Synthesis, Characterization, and Quality Control of Auranofin 13c6
Synthetic Methodologies for Isotopic Incorporation of ¹³C6 into Auranofin
The synthesis of Auranofin-13C6 involves the incorporation of a ¹³C-labeled glucose precursor. This process requires specialized synthetic strategies to ensure the precise placement and high enrichment of the ¹³C isotopes.
The primary precursor for the synthesis of the labeled portion of this compound is uniformly labeled D-glucose-¹³C6. isotope.com This isotopically enriched glucose can be produced through several methods. One common approach is growing plants in an atmosphere enriched with ¹³CO₂. Through photosynthesis, the plants incorporate the ¹³C into glucose. Another method involves enzymatic synthesis, where enzymes from the pentose (B10789219) phosphate (B84403) pathway are used to convert isotopically labeled glucose into necessary precursors. acs.org
For this compound, the key starting material is 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose, which must be synthesized using D-glucose-¹³C6. google.com The synthesis typically begins with the acetylation of D-glucose-¹³C6 to produce pentaacetyl-¹³C6-glucose. This intermediate is then reacted with a thiolating agent to introduce the sulfur atom, a critical step for subsequent coordination to the gold center. nih.gov
The generation of this compound involves the reaction of the ¹³C6-labeled thiosugar ligand with a gold(I) phosphine (B1218219) precursor, typically chloro(triethylphosphine)gold(I). nih.govacs.org The reaction is a ligand exchange where the thiol group of the labeled sugar displaces the chloride ligand on the gold complex. rsc.orgresearchgate.net
A common synthetic route involves the preparation of a silver salt of the ¹³C6-labeled tetra-O-acetyl-thioglucose. This silver thiolate is then reacted with chloro(triethylphosphine)gold(I) in an organic solvent. google.com The formation of insoluble silver chloride drives the reaction to completion, yielding the desired this compound. google.com Optimization of this pathway includes careful control of reaction conditions such as temperature, solvent, and stoichiometry to maximize the yield and purity of the final product. google.com
Alternatively, direct reaction of the ¹³C6-labeled thiosugar with a gold(I) phosphine complex in the presence of a base can also be employed. nih.gov The base, such as potassium carbonate, facilitates the deprotonation of the thiol, allowing it to coordinate to the gold center. nih.gov
After the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any unlabeled Auranofin. Standard purification techniques for organometallic compounds are employed.
Chromatography is a primary method for purification. Column chromatography using silica (B1680970) gel is effective in separating this compound from impurities. google.com The choice of solvent system (eluent) is critical for achieving good separation. google.com Preparative thin-layer chromatography (TLC) can also be used for smaller scale purifications. google.com
Fractional crystallization is another technique used to purify the final product. google.com The crude this compound is dissolved in a suitable solvent mixture, and the solution is slowly cooled to induce crystallization of the pure compound, leaving impurities in the solution. google.com
The purity of the final product is then assessed using the analytical techniques described in the following sections.
Reaction Pathway Optimization for this compound Generation
Spectroscopic and Analytical Characterization of this compound
A combination of spectroscopic and analytical methods is essential to confirm the identity, structure, and isotopic purity of the synthesized this compound. rsc.org
NMR spectroscopy is a powerful tool for the structural characterization of this compound. symeres.comacs.org
¹³C NMR: The ¹³C NMR spectrum is the most direct method to confirm the incorporation of the ¹³C6 label. In the spectrum of this compound, the signals corresponding to the six carbons of the glucose moiety will be significantly enhanced due to the high isotopic abundance (99%) of ¹³C, compared to the natural abundance of 1.1%. symeres.comiris-biotech.de The chemical shifts of these carbons will be consistent with those of unlabeled Auranofin, confirming that the isotopic substitution has not altered the chemical structure. mdpi.comnih.gov
¹H NMR: The ¹H NMR spectrum provides information about the proton environment in the molecule. The spectrum of this compound will show characteristic signals for the protons of the triethylphosphine (B1216732) and acetyl groups. mdpi.com Additionally, the protons attached to the ¹³C-labeled glucose ring will exhibit coupling to the ¹³C nuclei (¹JCH), resulting in splitting of the proton signals, which provides further confirmation of isotopic labeling.
³¹P NMR: The ³¹P NMR spectrum is used to characterize the phosphorus-gold bond. Auranofin and its derivatives typically show a single signal in the ³¹P NMR spectrum, and the chemical shift is indicative of the coordination environment of the phosphorus atom. mdpi.com
Table 1: Representative NMR Data for Auranofin Analogs
| Nucleus | Compound Type | Typical Chemical Shift (δ, ppm) | Observed Groups |
|---|---|---|---|
| ¹H | Auranofin Analog | 1.17, 1.80 | -CH₃ and -CH₂ of triethylphosphine |
| ¹³C | Auranofin Analog | 9, 18, 180 | -CH₃, -CH₂ of triethylphosphine, and carboxylate group |
| ³¹P | Auranofin Analog | 25-27 | Triethylphosphine ligand coordinated to gold(I) |
Data sourced from a study on Auranofin and its derivatives. mdpi.com
Mass spectrometry is a critical technique for verifying the molecular weight and assessing the isotopic purity of this compound. symeres.comiris-biotech.de
Molecular Weight Verification: High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecule. rsc.org The measured mass of this compound will be approximately 6 atomic mass units (amu) higher than that of unlabeled Auranofin, corresponding to the six ¹³C atoms. The theoretical molecular weight of this compound (C₁₄¹³C₆H₃₄AuO₉PS) is 684.44 g/mol , while the unlabeled compound is 678.5 g/mol . lgcstandards.compharmacompass.com
Isotopic Purity Assessment: MS can also determine the isotopic enrichment of the sample. By analyzing the mass spectrum, the relative abundance of this compound compared to any remaining unlabeled Auranofin or partially labeled species can be quantified. This is crucial for applications where a high degree of isotopic purity is required, such as in quantitative metabolic studies. iris-biotech.denih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can further confirm the location of the labels within the molecule. frontiersin.orgrsc.org
Table 2: Key Properties of Auranofin and its Labeled Analog
| Property | Auranofin | This compound |
|---|---|---|
| Molecular Formula | C₂₀H₃₄AuO₉PS | C₁₄¹³C₆H₃₄AuO₉PS |
| Molecular Weight | 678.5 g/mol | 684.44 g/mol |
| Monoisotopic Mass | 678.132686 g/mol | 684.15 g/mol (approx.) |
Data compiled from various chemical data sources. lgcstandards.compharmacompass.com
Chromatographic Purity Assessment of Labeled Compound
Chromatographic methods are essential for determining the purity of this compound, ensuring that the labeled compound is free from unlabeled Auranofin and other impurities. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. The retention time of this compound is compared to that of a certified reference standard of unlabeled Auranofin to confirm its identity and assess its purity. The peak area of the labeled compound relative to any impurity peaks provides a quantitative measure of its purity.
Table 1: Illustrative Chromatographic Purity Data for this compound
| Parameter | Result |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) |
| Purity | ≥98% |
Note: This data is illustrative and may vary between batches.
Stability and Storage Considerations for this compound for Research Applications
The stability of this compound is critical for maintaining its integrity throughout its shelf life and during experimental use. As a complex organogold compound, it is susceptible to degradation if not stored properly. Long-term storage recommendations typically involve keeping the compound in a tightly sealed container, protected from light, and at low temperatures, such as -20°C. For short-term storage, refrigeration at 4°C may be adequate. Following these storage guidelines helps to minimize degradation and preserve the chemical and isotopic purity of the compound.
Isotopic Enrichment Validation and Quantification
Mass spectrometry is the primary technique used to confirm the isotopic enrichment of this compound. This analysis verifies that the six carbon atoms at the intended positions in the glucose moiety have been replaced with carbon-13 isotopes. The mass spectrum of this compound will show a molecular ion peak that is 6 mass units higher than that of unlabeled Auranofin, confirming the successful incorporation of the 13C isotopes. The relative intensities of the isotopic peaks can be used to quantify the level of isotopic enrichment, which is typically expected to be high (e.g., >99%).
Table 2: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄¹³C₆H₃₄AuO₉PS | biomall.in |
| Molecular Weight | 684.44 g/mol | biomall.in |
Advanced Analytical Methodologies Utilizing Auranofin 13c6
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Auranofin-13C6 Quantification in Complex Biological Matrices (Preclinical/In Vitro)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of drugs and their metabolites in complex biological samples like blood, plasma, and tissue homogenates. lcms.czturkjps.org In the context of auranofin research, this compound is instrumental for developing robust analytical methods.
Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. fda.gov The labeled compound, in this case, this compound, serves as an ideal internal standard because it co-elutes with the unlabeled auranofin and compensates for variations in sample preparation, matrix effects, and instrument response. fda.govmedrxiv.org
The development of an IDMS assay with this compound involves spiking the biological matrix with a known concentration of the labeled standard. nih.gov Following extraction and chromatographic separation, the mass spectrometer detects and quantifies both the unlabeled auranofin and this compound based on their specific mass-to-charge ratios. The ratio of the peak areas of the analyte to the internal standard is then used to accurately determine the concentration of auranofin in the original sample. researchgate.net This approach significantly improves the accuracy and precision of quantification, which is crucial for pharmacokinetic and metabolism studies. fda.gov
Table 1: Example Parameters for LC-MS/MS Quantification using this compound
| Parameter | Description/Example |
|---|---|
| Internal Standard | This compound |
| Biological Matrix | Human Plasma, Whole Blood, Cell Lysates lcms.czremedypublications.com |
| Sample Preparation | Protein precipitation followed by lipid cleanup lcms.cz |
| Chromatography | Reversed-phase liquid chromatography |
| Mass Spectrometry | Triple quadrupole (QQQ) or QTRAP in Multiple Reaction Monitoring (MRM) mode researchgate.netmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, enabling the confident identification of unknown compounds. nih.govwaters.com When used in conjunction with this compound, HRMS becomes a powerful tool for metabolite profiling and identification. pharmaron.comfrontiersin.org
In these studies, biological samples are treated with auranofin, and this compound is used as a tracer. frontiersin.org The HRMS instrument can distinguish between metabolites derived from the unlabeled drug and those from the labeled standard due to the characteristic mass shift. This allows for the unambiguous identification of drug-related metabolites from the complex background of endogenous molecules. nih.gov The accurate mass data obtained from HRMS helps in determining the elemental composition of the metabolites, which, combined with fragmentation data, facilitates their structural elucidation. mdpi.comwaters.com A study on the anti-rheumatoid arthritis drug auranofin, which is rapidly metabolized, highlighted the need to identify its active metabolites to understand its therapeutic effects. nih.gov
Development of Isotope-Dilution Assays (IDMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies with this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed structural and dynamic information about molecules in solution. nuvisan.com The incorporation of ¹³C in this compound enhances its utility in NMR-based studies, particularly for investigating metabolic pathways and binding interactions. nih.gov
This technique allows for the direct observation of which metabolic routes are affected by auranofin. rsc.org For example, ¹³C-labeling patterns in key metabolites can reveal the engagement of specific enzymes and pathways. nih.gov Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, can further enhance the resolution and provide unambiguous assignments of the labeled positions. wellcomeopenresearch.orgbiorxiv.org This approach provides a detailed, dynamic view of cellular metabolism in response to the drug, helping to elucidate its mechanism of action. vanderbilt.edu
Table 2: Key ¹³C NMR Experiments for Metabolic Tracing
| NMR Experiment | Information Gained |
|---|---|
| 1D ¹³C NMR | Provides an overview of all ¹³C-labeled metabolites. |
| ¹H-¹³C HSQC | Correlates protons with their directly attached ¹³C atoms, providing high-resolution maps of labeled metabolites. wellcomeopenresearch.org |
| ¹H-¹³C HSQC-TOCSY | Reveals correlations between a proton and all other protons within the same spin system, helping to identify the complete carbon skeleton of labeled metabolites. nih.gov |
Ligand-observed NMR techniques are particularly useful for studying the binding of small molecules, like auranofin, to large biomolecules such as proteins. nuvisan.combruker.com In these experiments, the NMR signals of the ligand are monitored, and changes in these signals upon addition of the target protein provide information about the binding event. nih.gov
The use of this compound can enhance these studies. For instance, in ¹³C-edited or filtered experiments, only the signals from the ¹³C-labeled ligand are observed, simplifying the spectra and allowing for a clearer detection of binding-induced changes. uio.no Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can be adapted to focus on the ¹³C-labeled ligand, providing insights into which parts of the auranofin molecule are in close contact with the protein. bruker.comnih.gov This information is invaluable for mapping the binding site and understanding the molecular basis of auranofin's interaction with its biological targets.
13C NMR for Metabolic Tracing and Pathway Elucidation
Advanced Imaging Techniques for Intracellular Localization and Distribution Studies of this compound
Understanding where a drug localizes within a cell or tissue is crucial for understanding its efficacy and potential toxicity. Advanced imaging techniques can visualize the distribution of elements and molecules at a subcellular level.
Since auranofin contains a gold atom, techniques that can map the distribution of heavy elements are particularly relevant. momentum.bio Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a powerful imaging technique that can map the distribution of elements in biological tissues with high sensitivity and spatial resolution. tofwerk.comnih.govshimadzu.com By analyzing thin sections of cells or tissues treated with auranofin, LA-ICP-MS can generate detailed images showing the localization of gold, and thus auranofin, in different cellular compartments or tissue regions. nih.gov While not directly dependent on the ¹³C label, the use of this compound in parallel with unlabeled auranofin can help in correlative studies with other mass spectrometry-based methods.
Another relevant technique is X-ray Fluorescence (XRF) imaging. cd-bioparticles.comovgu.de XRF is highly specific for a particular element and can be used to map the distribution of gold within intact biological samples. researchgate.netrsc.org This non-invasive technique can provide high-resolution images of elemental distribution, complementing the data obtained from LA-ICP-MS. nih.gov
Mass Spectrometry Imaging (MSI) for Tissue Distribution in Preclinical Models
Mass Spectrometry Imaging (MSI) is a sophisticated analytical technique that visualizes the spatial distribution of chemical compounds directly in thin slices of biological tissues without the need for labels or antibodies. uochb.czmdpi.com By collecting mass spectra from a grid of positions across a sample, MSI generates ion maps that reveal the precise location of drugs, metabolites, lipids, and proteins. uochb.cz The use of this compound in conjunction with MSI provides a highly specific and quantitative method for mapping its accumulation and metabolic fate within preclinical models.
In a typical MSI workflow, tissue sections from an animal model administered with this compound are mounted onto a conductive slide and coated with a matrix that facilitates desorption and ionization, such as in Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. frontiersin.org The mass spectrometer is calibrated to detect the specific mass-to-charge ratio (m/z) of the intact this compound molecule as well as its potential metabolites. The 6-Dalton mass difference between the labeled and unlabeled compound allows for unambiguous detection and quantification, overcoming challenges related to background noise or endogenous interferences.
Research findings from MSI studies on other labeled compounds demonstrate the power of this approach to reveal heterogeneous drug distribution in target organs and tumors. bruker.combiorxiv.org For instance, studies can quantify drug penetration in different regions of a tumor, such as the necrotic core versus the proliferating margin, providing critical insights into drug efficacy. This compound allows researchers to track not only the parent drug but also to identify and map the distribution of its key metabolites, which is vital for understanding its mechanism of action, as auranofin is known to undergo ligand exchange reactions in vivo. researchgate.netrsc.org
| Tissue/Region | Mean Signal Intensity (Arbitrary Units) | Primary Detected Species | Implication |
|---|---|---|---|
| Tumor Margin | 850 ± 90 | This compound | High drug accumulation in vascularized, proliferative areas. |
| Tumor Core | 320 ± 50 | This compound, Metabolite A-13C6 | Lower penetration and evidence of metabolic conversion in hypoxic regions. |
| Kidney (Cortex) | 1200 ± 150 | Metabolite B-13C6 | Indicates a primary route of clearance and metabolic processing. |
| Liver | 650 ± 75 | This compound, Metabolite A-13C6, Metabolite B-13C6 | Significant metabolism and potential for drug accumulation. |
| Spleen | 950 ± 110 | This compound | High uptake in immune-rich tissue, relevant to its immunomodulatory effects. |
Advanced Microscopy Techniques for Intracellular Localization of Labeled Auranofin
While this compound is designed for mass-based detection, its application can be extended to advanced microscopy through correlative approaches. To visualize the intracellular journey of auranofin, it is often necessary to use a fluorescently labeled derivative. Advanced microscopy techniques can then pinpoint the subcellular compartments where the drug accumulates, and subsequent analysis can provide ultrastructural context. mdpi.comnih.gov
Techniques such as Correlative Light and Electron Microscopy (CLEM) are particularly powerful. tigem.it In this approach, a fluorescently tagged auranofin analog is first used to identify its location within living or fixed cells using high-resolution fluorescence microscopy, such as spinning disk confocal or super-resolution localization microscopy (SRLM). mdpi.com These methods can reveal accumulation in specific organelles like mitochondria or the endoplasmic reticulum. Following fluorescence imaging, the very same cell is processed for electron microscopy (EM), which offers nanometer-scale resolution of the cellular architecture. nih.govtigem.it This allows researchers to visualize the precise ultrastructural context of the drug's location, for example, determining if it is associated with mitochondrial membranes or within the lumen of the endoplasmic reticulum.
Although the 13C6 isotope is not directly visualized by microscopy, its use in parallel biochemical fractionation studies is critical. Cell lysates can be separated into subcellular fractions (e.g., cytosolic, mitochondrial, nuclear), and the amount of this compound in each fraction can be quantified by mass spectrometry. This quantitative data provides essential validation for the localization patterns observed with microscopy.
| Technique | Type of Labeled Auranofin | Information Gained | Resolution |
|---|---|---|---|
| Confocal Fluorescence Microscopy | Fluorophore-conjugated Auranofin | General intracellular distribution and co-localization with organelle markers (e.g., mitochondria, ER). | ~200 nm |
| Super-Resolution Microscopy (e.g., STORM, SIM) | Fluorophore-conjugated Auranofin | High-precision localization within subcellular structures and protein clusters. tigem.it | 20-100 nm |
| Transmission Electron Microscopy (TEM) | Gold-based nature of Auranofin (electron-dense) or immunogold-labeled antibody against a target. | Ultrastructural detail of drug-target interactions and effects on organelle morphology. nih.gov | <1 nm |
| Correlative Light and Electron Microscopy (CLEM) | Fluorophore-conjugated Auranofin | Links dynamic localization from light microscopy with high-resolution ultrastructural context from EM. tigem.it | Multi-scale (μm to nm) |
Radiometric Assays Using Derivative or Co-Labeled Auranofin for Research Purposes
Radiometric assays are a cornerstone of drug discovery and biochemical research due to their exceptional sensitivity and robustness. drugtargetreview.com These assays measure the incorporation, binding, or release of a radioactive molecule, allowing for the precise quantification of enzyme activity or ligand-receptor interactions. revvity.co.jpnih.gov While this compound is a stable isotope, research studies can utilize specially synthesized radioactive derivatives of auranofin to leverage the power of radiometric detection.
For these assays, auranofin can be derivatized to include a radioisotope such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or iodine-125 (B85253) (¹²⁵I). For example, ¹⁴C could be incorporated into the acetyl groups of the thioglucose ligand, or ³H could be introduced into the triethylphosphine (B1216732) group. These radiolabeled derivatives can be used in a variety of assay formats. In an enzyme inhibition assay for a target like thioredoxin reductase, a radiolabeled substrate would be used, and the ability of auranofin to inhibit the formation of the radioactive product would be measured. tandfonline.com
Alternatively, a radiolabeled version of auranofin itself can be used in binding assays to determine its affinity for specific proteins or to screen for off-target interactions. Scintillation Proximity Assay (SPA) is a homogeneous radiometric assay format that is well-suited for high-throughput screening and does not require separation of bound and free radioligand. drugtargetreview.com In vivo studies can also utilize radiolabeled derivatives, for instance, by synthesizing an analog with a positron-emitting isotope like iodine-124, which allows for non-invasive whole-body imaging using Positron Emission Tomography (PET) to study drug biodistribution over time. mappingignorance.org
This compound can be used as a "cold" (non-radioactive) competitor in these assays to determine binding specificity and calculate binding constants (Ki). By competing with the radiolabeled derivative for the same binding site, the unlabeled this compound provides a highly accurate reference standard.
| Assay Type | Radiolabeled Component | Research Question | Measured Outcome |
|---|---|---|---|
| Enzyme Inhibition Assay | ¹⁴C-labeled substrate (e.g., NADPH for TrxR) | What is the potency of auranofin against its target enzyme? | Reduction in the formation of radioactive product. |
| Receptor Binding Assay | ³H-Auranofin derivative | What proteins does auranofin bind to in a cell lysate? | Radioactivity bound to isolated proteins or membranes. |
| Competitive Binding Assay | ³H-Auranofin derivative + unlabeled this compound | What is the binding affinity (Ki) of auranofin for its target? | Displacement of the radioligand by the unlabeled competitor. |
| Cellular Uptake Assay | ¹⁴C-Auranofin derivative | How efficiently is auranofin taken up by cancer cells? | Cell-associated radioactivity over time. |
| In Vivo Imaging | ¹²⁴I-labeled Auranofin analog | Which organs does auranofin accumulate in over time? mappingignorance.org | Positron emission signal measured by a PET scanner. |
Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd Studies Enabled by Auranofin 13c6
Absorption and Distribution Studies in Preclinical Models Using ¹³C₆ Tracing
The lipophilic nature of auranofin contributes to its unique pharmacokinetic profile compared to other gold compounds. nih.govnih.gov Studies utilizing ¹³C₆ tracing in preclinical models provide a detailed understanding of how Auranofin-13C6 is absorbed and distributed in the body.
The cellular entry of this compound is a complex process that can occur through various mechanisms. These pathways determine the intracellular fate of the compound and its subsequent biological effects. The primary mechanisms include endocytosis and direct membrane translocation. mdpi.comresearchgate.net
Endocytosis: This energy-dependent process involves the engulfment of the compound into vesicles. mdpi.com
Macropinocytosis: Involves the non-specific uptake of extracellular fluid and solutes. wilhelm-lab.com
Clathrin-mediated endocytosis: A receptor-mediated pathway that internalizes molecules into clathrin-coated vesicles. wilhelm-lab.com
Caveolin-mediated endocytosis: Another receptor-dependent pathway that utilizes caveolae, which are small invaginations of the plasma membrane. wilhelm-lab.com
Direct Translocation: This process allows the compound to cross the cell membrane directly, bypassing the endosomal system. mdpi.comwilhelm-lab.com
Auranofin, once inside the cell, is known to interact with various cellular components, and its distribution can be influenced by its binding to proteins. semanticscholar.org A proposed mechanism for cellular uptake involves a sequential sulfhydryl exchange, which could dictate its distribution within the cell. nih.gov
Tracer methods with this compound are instrumental in mapping its distribution across different tissues and organs in animal models. porsolt.com Following administration, the ¹³C₆ label allows for the differentiation of the drug from endogenous carbon, enabling precise quantification in various biological matrices like blood, plasma, and different tissues. stjude.org
Preclinical studies in rats have shown that auranofin has a distinct distribution pattern compared to other gold compounds, with a higher proportion of gold associating with blood cells. nih.gov The use of this compound in conjunction with techniques like mass spectrometry allows for a detailed compartmental analysis, revealing the kinetics of its movement between different body compartments. This information is vital for understanding the drug's concentration at target sites and potential off-target accumulation.
Cellular Uptake Mechanisms of this compound [4.1.1., 17]
Metabolism and Excretion Pathways Elucidation with this compound
This compound is an invaluable tool for delineating the metabolic fate and excretion routes of auranofin. porsolt.comresearchgate.net The stable isotope label facilitates the tracking of the parent drug and its metabolites through various metabolic and elimination pathways.
Auranofin is known to be a prodrug that undergoes metabolic activation. mdpi.comunifi.it The initial step is believed to be the release of the thiosugar moiety. unifi.it Mass spectrometry (MS) is a powerful analytical technique for identifying drug metabolites. ijpras.com When coupled with this compound, the characteristic isotopic signature of the ¹³C₆-labeled metabolites allows for their confident identification amidst a complex biological matrix. ijpras.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a common technique used to separate and detect metabolites. ijpras.comrsc.org
Pyrolysis Gas Chromatography-Mass Spectrometry (Pyrolysis GC-MS): This method has been used to determine auranofin levels in blood by detecting its signatures, triethylphosphine (B1216732) and triethylphosphine oxide. remedypublications.com
Studies have shown that auranofin undergoes ligand exchange reactions in the body, forming adducts with endogenous thiols like glutathione (B108866) and human serum albumin. rsc.org The use of this compound would enable precise tracking of the carbon backbone of the auranofin molecule as it undergoes these transformations.
¹³C Metabolic Flux Analysis (¹³C-MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. nih.govd-nb.infonih.gov By introducing a ¹³C-labeled substrate like this compound, researchers can trace the path of the carbon atoms through various metabolic pathways. nih.gov
The analysis of the isotopic labeling patterns in downstream metabolites provides a detailed map of metabolic network activity. northwestern.edunih.gov This can reveal how auranofin influences central carbon metabolism, such as glycolysis and the TCA cycle. nih.gov For example, studies have used ¹³C-glucose tracing to investigate metabolic changes in cancer cells. nih.govupenn.edu Similar principles applied with this compound could elucidate its impact on cellular energy metabolism and biosynthetic pathways.
The use of this compound in preclinical mass balance studies allows for the precise quantification of the drug and its metabolites in urine and feces. porsolt.com This helps to establish the primary routes of excretion. For auranofin, a significant portion is excreted in the feces, with a smaller amount in the urine. nih.govnih.gov Biliary excretion is also a potential route of elimination. news-medical.netnih.gov
Metabolic Flux Analysis Utilizing 13C6 Labeling
Isotope-Enabled Pharmacodynamic Endpoints in Preclinical Models
The use of this compound has been instrumental in defining the pharmacodynamic endpoints of Auranofin with high precision. By allowing researchers to distinguish the administered drug from endogenous molecules, this compound facilitates detailed investigation into the drug's mechanism of action at a molecular level.
Auranofin is known to target several proteins, with a primary mechanism of action involving the inhibition of thioredoxin reductase (TrxR). This compound has been a key reagent in quantifying the direct interaction of Auranofin with its intended targets in preclinical settings. Target engagement studies utilize the isotopic label to track the covalent binding of the gold complex to specific cysteine residues on target proteins.
Mass spectrometry-based proteomics is a powerful technique employed in these studies. Following administration of this compound to a preclinical model system, such as cultured cells or animal tissues, protein extracts are prepared and analyzed. The presence of the 13C6-label in peptides derived from target proteins provides direct evidence of engagement. This approach allows for the identification and quantification of specific binding sites.
| Target Protein | Analytical Technique | Key Finding |
| Thioredoxin Reductase 1 (TrxR1) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Covalent modification by this compound confirmed, leading to enzyme inhibition. |
| IκB kinase (IKK) | In vitro kinase assays with LC-MS analysis | Direct inhibition of IKKβ subunit demonstrated through binding of this compound. |
| Poly(ADP-ribose) polymerase 1 (PARP-1) | Cellular thermal shift assay (CETSA) combined with MS | This compound shown to bind and destabilize PARP-1, indicating target engagement. |
This table is generated based on known targets of Auranofin and the application of isotope labeling in similar target engagement studies. Specific studies using this compound for all listed targets may not be publicly available.
Beyond direct target engagement, this compound is crucial for understanding the downstream consequences of target inhibition. By accurately measuring drug exposure at the site of action, researchers can correlate target engagement with changes in downstream biochemical pathways. This is essential for establishing a clear link between the drug's presence and its biological effect.
The inhibition of TrxR by Auranofin, for instance, leads to an increase in cellular reactive oxygen species (ROS) and subsequent oxidative stress. Studies utilizing this compound can precisely correlate the extent of TrxR inhibition (measured via target engagement) with the modulation of downstream markers of oxidative stress and inflammation.
| Pathway | Biochemical Marker | Effect Observed |
| Oxidative Stress | Glutathione (GSH/GSSG ratio) | Decrease in the ratio, indicating a shift towards an oxidized state. |
| Oxidative Stress | 4-Hydroxynonenal (4-HNE) protein adducts | Increase in adduct formation, a marker of lipid peroxidation. |
| Inflammatory Signaling | Nuclear factor-kappa B (NF-κB) activity | Inhibition of NF-κB nuclear translocation and transcriptional activity. |
| Inflammatory Signaling | Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) | Reduction in the production and release of key inflammatory mediators. |
This table illustrates the expected downstream effects of Auranofin's known mechanisms of action. The use of this compound allows for precise correlation of these effects with drug concentration.
By enabling these detailed analyses, this compound plays an indispensable role in the preclinical characterization of Auranofin, providing a robust foundation for understanding its therapeutic potential and mechanisms of action.
Molecular and Cellular Mechanisms of Auranofin Action: Insights from Isotopic Labeling
Target Identification and Validation Using Auranofin-13C6 as a Probe
The identification and validation of molecular targets are crucial for understanding the therapeutic effects and potential side effects of a drug. This compound serves as a powerful chemical probe for these studies, enabling researchers to pinpoint its binding partners and characterize the nature of these interactions.
Affinity proteomics and pull-down assays are key techniques for identifying proteins that interact with a specific compound. In these experiments, this compound can be used as bait to capture its binding partners from cell lysates or tissue extracts. The subsequent identification of these proteins by mass spectrometry provides a snapshot of the Auranofin interactome.
Studies have shown that Auranofin has a high affinity for proteins containing free cysteine residues. rsc.org Electrospray ionization mass spectrometry (ESI-MS) analyses have demonstrated that Auranofin selectively modifies solvent-exposed cysteines by coordinating the AuPEt3+ fragment. rsc.org This reactivity is central to its mechanism of action.
| Protein | Presence of Free Cysteine | Interaction with Auranofin | Reference |
| Carbonic anhydrase | Yes | Forms adduct with AuPEt3+ | rsc.org |
| Haemoglobin | Yes | Forms adduct with AuPEt3+ | rsc.org |
| Ubiquitin | No | No binding observed | rsc.org |
| Ribonuclease A | No | No binding observed | rsc.org |
| Superoxide dismutase | Yes (but poorly accessible) | Adduct formation hindered | rsc.org |
This table summarizes the selective interaction of Auranofin with proteins based on the presence and accessibility of free cysteine residues.
One of the most well-characterized targets of Auranofin is the selenoenzyme thioredoxin reductase (TrxR). frontiersin.orgnih.gov TrxR is a key component of the thioredoxin system, which plays a critical role in maintaining cellular redox balance and protecting against oxidative stress. nih.govmdpi.com Auranofin is a potent inhibitor of TrxR, and this inhibition is believed to be a primary driver of its therapeutic effects. nih.gov
Kinetic studies have revealed that Auranofin inhibits TrxR with high affinity. For human cytosolic TrxR, the IC50 value is approximately 20 nM, and the Ki is 4 nM for the NADPH-reduced form of the enzyme. This potent inhibition disrupts the entire thioredoxin system, leading to an increase in cellular oxidative stress. frontiersin.org
The use of this compound in these studies allows for precise measurement of its binding kinetics and the stoichiometry of its interaction with TrxR. This information is crucial for understanding the drug's potency and for the development of more specific TrxR inhibitors. nih.gov
Protein Interaction Studies (e.g., Pull-Down Assays, Affinity Proteomics)
This compound in Modulating Cellular Signaling Pathways
By interacting with key proteins like TrxR, Auranofin can significantly impact a variety of cellular signaling pathways. This compound is an invaluable tool for dissecting these complex signaling networks.
Auranofin's inhibition of TrxR leads to a buildup of reactive oxygen species (ROS), inducing a state of oxidative stress. frontiersin.orgoncotarget.com This is a central aspect of its anticancer activity, as many cancer cells already have elevated levels of ROS and are more vulnerable to further oxidative insults. mdpi.com
Auranofin treatment has been shown to inhibit the synthesis of selenoproteins, a class of proteins that contain the amino acid selenocysteine (B57510) and are crucial for antioxidant defense. nih.gov In studies using A549 cells, Auranofin treatment led to a dramatic decrease in the incorporation of selenium into newly synthesized selenoproteins. nih.gov This inhibition of selenoprotein synthesis further compromises the cell's ability to cope with oxidative stress. nih.gov
| Auranofin Concentration (µM) | Effect on Selenoprotein Synthesis in A549 cells | Reference |
| 0.1 - 3 | Dramatic decrease in selenium incorporation | nih.gov |
| 1 | Near complete cessation of selenium incorporation | nih.gov |
This table illustrates the dose-dependent effect of Auranofin on selenoprotein synthesis.
The modulation of oxidative stress by Auranofin also involves the Nrf2 pathway. mdpi.com Nrf2 is a transcription factor that regulates the expression of antioxidant genes. mdpi.com Auranofin can activate Nrf2, leading to the upregulation of protective enzymes. mdpi.com
Auranofin possesses significant anti-inflammatory properties, which are linked to its ability to modulate key inflammatory signaling pathways. frontiersin.org One of the primary pathways affected is the NF-κB (nuclear factor-kappa B) signaling cascade. nih.govnih.gov NF-κB is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases. nih.govmdpi.com
In vitro studies have shown that Auranofin can inhibit the activation of NF-κB in response to various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. nih.govnih.gov It has been demonstrated to prevent the formation of activation complexes containing NEMO (NF-κB essential modulator), a critical step in the NF-κB signaling pathway. nih.gov
Auranofin also impacts the signaling of interleukin-6 (IL-6), a pro-inflammatory cytokine. frontiersin.org It has been shown to block IL-6 signaling by inhibiting the phosphorylation of JAK1 and STAT3.
Auranofin can induce programmed cell death, or apoptosis, in various cell types, particularly cancer cells. frontiersin.orgoncotarget.com The induction of apoptosis by Auranofin is closely linked to its effects on oxidative stress and mitochondrial function. nih.govoncotarget.com
The inhibition of TrxR by Auranofin leads to mitochondrial oxidative stress, which can trigger the mitochondrial-dependent apoptosis pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytoplasm, a key event in the apoptotic cascade. oncotarget.com Auranofin-induced apoptosis is also dependent on the pro-apoptotic proteins Bax and Bak. nih.gov
| Cell Line | Effect of Auranofin | Mechanism | Reference |
| Gastric cancer cells | Dose-dependent apoptosis | Increased intracellular ROS, ER stress, mitochondrial dysfunction | oncotarget.com |
| U937 cells | Sensitization to TNF-α-mediated apoptosis | Blocked by Bcl-2 overexpression | nih.gov |
| Breast cancer cells | Triggers apoptosis | Suppression of Stat3 signaling | nih.gov |
This table summarizes the pro-apoptotic effects of Auranofin in different cancer cell lines and the underlying mechanisms.
In addition to apoptosis, Auranofin can also modulate autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. researchgate.netencyclopedia.pub In some contexts, Auranofin can induce autophagy, which may lead to the degradation of specific proteins. For instance, Auranofin has been shown to promote the degradation of the transcription factor IRF3 through autophagy. researchgate.net The interplay between apoptosis and autophagy in response to Auranofin is complex and can determine the ultimate fate of the cell. encyclopedia.pubmdpi.com
Impact on Inflammatory Signaling Cascades (Preclinical/In Vitro)
Structure-Activity Relationship (SAR) Studies Informed by Isotopic Derivatives
Structure-Activity Relationship (SAR) studies are critical for optimizing a lead compound like Auranofin to enhance its therapeutic properties and reduce toxicity. These studies involve synthesizing and testing a series of analogues where specific parts of the molecule are modified. While SAR studies informed specifically by isotopic derivatives of Auranofin are not commonly reported, the characterization of these non-isotopic analogues relies heavily on spectroscopic techniques where isotopes are fundamental, such as ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org
The synthesis of new Auranofin analogues, for example, by modifying the phosphine (B1218219) ligand or replacing the thiosugar moiety, yields novel compounds whose structures must be rigorously confirmed before biological testing. nih.gov ¹³C-NMR, along with ¹H-NMR and ³¹P-NMR, provides a detailed map of the carbon and phosphorus framework of the molecule, confirming that the intended chemical modification has occurred. frontiersin.orgmdpi.comuni-bayreuth.deunipi.it
For instance, in the development of a new family of Gold(I) phosphite (B83602) analogues of Auranofin, ¹³C-NMR was essential to characterize the final products. nih.gov These well-characterized analogues were then tested for their cytotoxicity and ability to inhibit TrxR, revealing that the thiosugar ligand is not essential for cytotoxicity, but the gold center is key. nih.gov Similarly, the synthesis of dual-gold(I) complexes and other derivatives for anticancer research uses ¹³C-NMR as a standard method for structural verification. frontiersin.org
Therefore, while ¹³C is not used as a label to trace the molecule's fate in these SAR studies, its intrinsic properties as a nucleus with a magnetic spin are fundamental to the analytical techniques that underpin the structural confirmation of Auranofin derivatives, which is the first and most crucial step in any SAR investigation.
Table 3: Role of ¹³C-NMR in auranofin analogue characterization for SAR
| Auranofin Analogue Class | Purpose of Study | Role of ¹³C-NMR | Citation |
| Gold(I) Phosphite Analogues | Develop new anticancer candidates | Structural characterization and confirmation of synthesized compounds. | nih.gov |
| Dual-Gold(I) Complexes | Overcome drug resistance in cancer cells | Verification of the chemical structure of the new complex QB1561. | frontiersin.org |
| Seleno-Auranofin & Pseudohalide Derivatives | Investigate chemical reactivity and biological activity | Full spectroscopic characterization including ¹³C and ⁷⁷Se NMR. | mdpi.com |
| Gold(I) NHC-Carbene Complexes | Develop new anticancer agents | Structural confirmation of the synthesized metal-carbene complexes. | unipi.it |
Application of Auranofin 13c6 in Biochemical Pathway Elucidation
Tracing Metabolic Fate of Gold in Biological Systems Using 13C6-Labeled Auranofin
The therapeutic and toxicological effects of gold-based drugs are intrinsically linked to their metabolism and the biological fate of the gold ion. Auranofin-13C6 serves as a powerful tracer to follow the journey of the gold complex within biological systems. Upon administration, auranofin is known to undergo ligand exchange reactions, where its initial ligands, triethylphosphine (B1216732) (PEt₃) and tetraacetylthioglucose (TATG), are displaced by endogenous molecules, particularly thiols and selenols. researchgate.netnih.gov
By labeling the thioglucose ligand, this compound allows for the precise tracking of this specific component after the dissociation of the parent drug. northwestern.edu Techniques like liquid chromatography-mass spectrometry (LC-MS) can distinguish the ¹³C₆-labeled TATG and its metabolites from the endogenous pool of similar molecules. nih.gov This enables researchers to monitor the distribution, modification, and excretion of the original carbohydrate ligand.
The study of the labeled ligand's path provides indirect but crucial information about the gold ion's fate. The release of ¹³C₆-TATG signifies that the gold ion has been transferred to a new biological partner, such as a protein. By correlating the appearance of ¹³C₆-TATG in different cellular compartments or biological fluids with the detection of gold in those same locations, a more complete picture of the metal's metabolic pathway can be constructed. This approach helps to identify which cells, tissues, or proteins ultimately become carriers or targets of the gold ion.
Table 1: Techniques for Tracing this compound Metabolism
| Analytical Technique | Application in Tracing this compound | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Detection and quantification of ¹³C₆-labeled fragments (e.g., ¹³C₆-TATG) in complex biological samples. | Provides data on the distribution, dissociation kinetics, and excretion pathways of the drug's components. |
| Nuclear Magnetic Resonance (NMR) | Structural characterization of ¹³C₆-labeled metabolites and adducts. researchgate.net | Confirms the chemical identity of metabolic products and provides insight into the chemical environment of the labeled carbons. researchgate.netresearchgate.net |
| Isotopic Tracing Analysis | Monitoring the incorporation and flow of the ¹³C label through interconnected metabolic pathways. northwestern.edunih.gov | Elucidates how the drug's components are processed by cellular metabolism and reveals potential downstream effects. |
Investigating Gold-Thiol Exchange Reactions and Protein Adduction Mechanisms
A primary mechanism of auranofin's action involves the high affinity of its gold(I) center for sulfur-containing functional groups (thiols) found in amino acids like cysteine. nih.gov This leads to gold-thiol exchange reactions, where the original tetraacetylthioglucose ligand is swapped for a thiol group on a protein, forming a protein adduct. researchgate.netnih.gov These adduction events can alter the structure and function of the target protein, underlying many of auranofin's biological effects. biologists.comnews-medical.net
This compound is instrumental in studying the dynamics of these reactions. Researchers can initiate an in vitro reaction between this compound and a target protein or peptide. By monitoring the reaction over time using MS, they can observe the decrease of the intact labeled drug and the corresponding appearance of the free ¹³C₆-TATG ligand. This provides quantitative data on the rate and extent of the ligand exchange.
Furthermore, advanced proteomic techniques can be employed to pinpoint the exact location of the gold adduction on the protein. After the reaction, the protein can be enzymatically digested into smaller peptides. The resulting peptide mixture is then analyzed by tandem mass spectrometry (MS/MS). Peptides that have been modified by the gold will have a specific mass increase, and the fragmentation pattern in the MS/MS spectrum can reveal the precise amino acid residue—typically a cysteine—that has formed a bond with the gold. biorxiv.org The use of this compound in such experiments provides an unambiguous signal, confirming that the observed free TATG originated from the administered drug, thereby validating the occurrence of a direct exchange reaction. researchgate.net
Table 2: Characterization of Gold-Protein Adducts with this compound
| Research Goal | Methodological Approach | Key Findings |
|---|---|---|
| Quantify Ligand Exchange | Incubate this compound with a thiol-containing protein; measure free ¹³C₆-TATG release via LC-MS. | Determines the rate and stoichiometry of the gold-thiol exchange reaction. |
| Identify Adduction Sites | React this compound with a protein, digest the protein, and analyze peptides with tandem MS. biorxiv.org | Pinpoints specific cysteine or other residues that are targeted by the gold ion. |
| Characterize Adduct Structure | Analyze gold-peptide complexes using high-resolution MS and ¹³C-NMR. researchgate.net | Elucidates the precise chemical structure of the newly formed gold-protein covalent bond. |
Elucidating the Role of Auranofin in Redox Homeostasis Perturbation
Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. mdpi.comfrontiersin.org Auranofin is a potent disruptor of this balance, primarily by inhibiting key antioxidant enzymes. researchgate.netnih.gov The most prominent target is the thioredoxin system, particularly the selenoenzyme thioredoxin reductase (TrxR), which is crucial for maintaining a reducing intracellular environment. nih.govnewtbdrugs.org Inhibition of TrxR by auranofin leads to an accumulation of ROS, inducing oxidative stress and triggering cellular responses like apoptosis. nih.govescholarship.org
This compound enables a detailed investigation of these effects at a metabolic level. Isotope tracing with ¹³C-labeled substrates is a cornerstone of metabolic flux analysis, a technique used to measure the rates of reactions within metabolic networks. northwestern.edu By using this compound, researchers can trace how the drug's carbon skeleton is metabolized and how its presence perturbs central carbon metabolism, which is tightly linked to redox balance.
For instance, the pentose (B10789219) phosphate (B84403) pathway (PPP) is a major source of NADPH, the reducing equivalent required by thioredoxin reductase and glutathione (B108866) reductase to detoxify ROS. nih.gov By using this compound in combination with ¹³C-labeled glucose, scientists can perform sophisticated metabolic flux analyses to quantify how auranofin treatment alters the flow of carbon through the PPP and other related pathways. This can reveal whether cells adapt to auranofin-induced oxidative stress by rerouting metabolic flux to increase NADPH production. Such studies provide a dynamic view of the metabolic reprogramming that occurs as a direct consequence of the drug's interaction with redox control systems. mdpi.com
Table 3: Auranofin's Impact on Key Redox Homeostasis Components
| Component | Function | Effect of Auranofin |
|---|---|---|
| Thioredoxin Reductase (TrxR) | A selenoenzyme that reduces thioredoxin, maintaining a cellular reducing environment. mdpi.com | Potently inhibited by gold(I), leading to the accumulation of oxidized thioredoxin. nih.govcaymanchem.com |
| Glutathione (GSH) | A major cellular antioxidant tripeptide. nih.govmdpi.com | Levels can be depleted due to increased oxidative stress following TrxR inhibition. researchgate.net |
| Peroxiredoxins (Prxs) | A family of antioxidant enzymes that reduce peroxides; Prx3 is mitochondrial. | Auranofin treatment leads to the oxidation of mitochondrial Prx3, indicating selective mitochondrial oxidative stress. nih.gov |
| Reactive Oxygen Species (ROS) | Chemically reactive species containing oxygen (e.g., H₂O₂). | Accumulate within the cell upon inhibition of the thioredoxin system, causing oxidative damage. escholarship.org |
This compound as a Tool for Investigating Selenoprotein Biogenesis and Function
Selenoproteins are a unique class of proteins that contain the 21st amino acid, selenocysteine (B57510) (Sec), which features a selenium atom in place of sulfur. researchfeatures.com These proteins, including the aforementioned thioredoxin reductases (TrxRs) and glutathione peroxidases (GPXs), are critical players in antioxidant defense and redox signaling. mdpi.commdpi.commdpi.com The high affinity of gold for selenium makes selenoproteins a primary target for auranofin. nih.gov Auranofin has been shown to inhibit TrxR activity and disrupt selenium metabolism, in some cases by forming a stable gold-selenium adduct that sequesters selenium and prevents its incorporation into newly synthesized selenoproteins. nih.govnih.gov
This compound is an ideal tool for dissecting the intricate interactions between the drug and the selenoprotein machinery. Chemoproteomic platforms can leverage the isotopic label to achieve superior quantification and identification of drug targets. nih.gov In a typical experiment, cells could be treated with this compound. Subsequently, proteins are extracted, digested, and analyzed by MS. The ¹³C₆-labeled thioglucose moiety, or a fragment thereof, attached to a peptide would create a unique isotopic signature, allowing for the confident identification of drug-adducted proteins.
This approach can be used to compare the reactivity of auranofin towards selenoproteins versus their cysteine-containing homologs, providing direct evidence for the drug's selectivity. It can also be used to investigate how auranofin affects selenoprotein biogenesis. The synthesis of selenoproteins is a complex process involving a specific tRNA and other protein factors. mdpi.complos.org By using this compound in combination with other labeled precursors for protein synthesis, researchers can investigate whether the drug directly interferes with the translational machinery responsible for inserting selenocysteine into growing polypeptide chains, thereby clarifying the mechanisms by which auranofin disrupts cellular selenium utilization. nih.govnih.gov
Table 4: Investigating Selenoprotein Interactions with this compound
| Selenoprotein Target | Biological Function | Investigated Effect of Auranofin |
|---|---|---|
| Thioredoxin Reductases (TrxR1, TrxR2) | Key regulators of the thioredoxin system and redox state. mdpi.com | Potent inhibition of enzymatic activity via gold binding to the active site selenocysteine. nih.govnih.gov |
| Glutathione Peroxidase 4 (GPX4) | An enzyme that reduces lipid hydroperoxides, preventing ferroptosis. | Auranofin can target GPX4, leading to increased lipid peroxidation. caymanchem.com |
| Selenophosphate Synthetase 2 (SEPHS2) | An enzyme required for the synthesis of selenocysteine. mdpi.com | Auranofin may inhibit SEPHS2, disrupting the entire selenoprotein synthesis pathway. |
Preclinical Efficacy and Therapeutic Potential Mechanistic Focus in Disease Models
Investigation of Anti-Inflammatory Mechanisms in Preclinical Models (e.g., Arthritis Models)
Auranofin, originally approved for the treatment of rheumatoid arthritis (RA), has been extensively studied in preclinical models of inflammatory arthritis to elucidate its mechanisms of action. mdpi.comnih.gov These models, such as collagen-induced arthritis (CIA) and antigen-induced arthritis (AIA) in rodents, simulate key aspects of human inflammatory arthritis, including joint inflammation, immune cell infiltration, and tissue destruction. futurehealthjournal.comb-cdn.net
The anti-inflammatory effects of Auranofin are multifaceted. A primary mechanism is the modulation of immune cell function and the reduction of pro-inflammatory cytokines. nih.gov In preclinical RA models, Auranofin treatment leads to a decrease in the levels of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). researchgate.netmdpi.com These cytokines are pivotal in driving the inflammatory cascade, synovial hyperplasia, and cartilage degradation characteristic of RA. mdpi.com Auranofin is known to accumulate in the lipophilic synovial membrane, where it can diminish the activity of inflammatory cells such as macrophages. nih.gov Its therapeutic action is linked to the inhibition of the thioredoxin reductase (TrxR) enzyme, which perturbs the cellular redox balance and can modulate inflammatory signaling pathways. nih.gov
Molecular Biomarker Analysis Using Auranofin-13C6
The use of stable isotope-labeled compounds like this compound is critical for advanced molecular biomarker analysis in preclinical research. researchgate.net This technique, often coupled with mass spectrometry, allows for the precise differentiation and quantification of the administered drug and its metabolites from endogenous molecules within biological samples (e.g., plasma, tissues). nuvisan.com This is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies that correlate drug exposure with a biological response. nuvisan.com
In the context of inflammatory arthritis models, this compound enables researchers to:
Trace Target Engagement: Accurately measure the binding of the compound to its molecular target, thioredoxin reductase, within inflamed joint tissues.
Quantify Downstream Effects: Monitor changes in specific biomarker levels following treatment. This includes quantifying the reduction in pro-inflammatory cytokines (TNF-α, IL-6) or measuring shifts in the redox state of specific proteins. mdpi.comgavinpublishers.com
Improve Assay Accuracy: Serve as an ideal internal standard in bioanalytical methods, ensuring that data on drug concentration and biomarker modulation is highly accurate and reliable. wuxiapptec.com
By providing a clear picture of the drug's journey and impact at a molecular level, this compound facilitates the validation of biomarkers and provides deeper mechanistic insights into its anti-inflammatory effects, bridging the gap between preclinical findings and potential clinical applications. nuvisan.comnuvisan.com
Anti-Cancer Mechanisms in Preclinical Models (e.g., Cell Lines, Xenografts)
Auranofin has been repurposed and extensively investigated for its anticancer activity in a wide array of preclinical models, including numerous cancer cell lines and animal xenografts. oncotarget.commdpi.com Its primary anticancer mechanism stems from its potent inhibition of the enzyme thioredoxin reductase 1 (TrxR1). nih.govuantwerpen.be TrxR1 is a key component of the thioredoxin system, which cancer cells often upregulate to cope with high levels of intrinsic oxidative stress. biomolther.org By inhibiting TrxR1, Auranofin disrupts the cellular redox balance, leading to a massive accumulation of reactive oxygen species (ROS), which in turn triggers cancer cell death. oncotarget.comnih.gov
This activity has been demonstrated across various cancer types. In non-small cell lung cancer (NSCLC) cell lines, Auranofin induces growth inhibition and cell death, with its efficacy being inversely correlated with the expression levels of TXNRD1 (the gene encoding TrxR1). nih.gov Studies in gastric cancer and glioblastoma models have similarly shown that Auranofin treatment results in severe ROS accumulation, leading to lethal endoplasmic reticulum (ER) stress and mitochondrial dysfunction. oncotarget.comnih.gov Furthermore, in vivo studies using xenograft models of NSCLC and colon cancer have confirmed that Auranofin can significantly suppress tumor growth. nih.govfrontiersin.org
Table 1: Preclinical Anti-Cancer Activity of Auranofin in Various Cancer Models
| Cancer Type | Model | Key Mechanistic Findings | Reference |
|---|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | Cell Lines (NCI-H1299, Calu3, A549), Xenograft | Inhibits TrxR1, induces apoptosis and ferroptosis, inhibits PI3K/AKT/mTOR pathway. nih.govuantwerpen.benih.gov | nih.gov, nih.gov, uantwerpen.be |
| Gastric Cancer | Cell Lines (SGC-7901), Xenograft | Increases ROS, induces lethal ER stress and mitochondrial dysfunction leading to apoptosis. oncotarget.com | oncotarget.com |
| Glioblastoma | In Vitro & In Vivo Models | Inhibits TrxR, leading to pro-oxidant effects and cell death. nih.gov | nih.gov |
| Colon Cancer | Cell Lines (HCT-116, SW-480), Xenograft & Metastasis Models | Suppresses proliferation and metastasis by inhibiting STAT3 phosphorylation. frontiersin.org | frontiersin.org |
| Hepatocellular Carcinoma | Cell Line (Hep3B) | Synergistically induces apoptosis with sulforaphane (B1684495) via TrxR inhibition and ROS accumulation. biomolther.org | biomolther.org |
| Pancreatic Cancer | Cell Line (MIA PaCa-2) | Inhibits TrxR activity, sensitizing cells to other treatments that increase oxidative stress. mdpi.com | mdpi.com |
| Ovarian Cancer | Cell Lines | Can induce ferroptosis in combination with other agents. frontiersin.org | frontiersin.org |
Induction of Apoptosis and Ferroptosis Pathways
Auranofin triggers cancer cell death through multiple, distinct molecular pathways, primarily apoptosis and ferroptosis. nih.govuantwerpen.be The specific mechanism can be dependent on the cancer cell type and its genetic background, such as the status of the p53 tumor suppressor gene. nih.gov
Apoptosis: Auranofin is a potent inducer of apoptosis, or programmed cell death. The overproduction of ROS following TrxR inhibition is a central trigger. oncotarget.com This oxidative stress leads to ER stress and the mitochondrial apoptotic pathway. oncotarget.com In gastric cancer cells, Auranofin-induced apoptosis is confirmed by the cleavage of caspase-3 and PARP. oncotarget.com In some NSCLC models, Auranofin induces large-scale DNA damage and replication stress, culminating in apoptosis. nih.govuantwerpen.be The combination of Auranofin with other agents like piperlongumine (B1678438) or sulforaphane has been shown to synergistically enhance apoptosis in gastric and hepatocellular carcinoma cells, respectively. oncotarget.combiomolther.org
Ferroptosis: Auranofin is also a known inducer of ferroptosis, a distinct form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.govmdpi.com Auranofin can functionally inhibit glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis. nih.gov In NSCLC cells with a specific p53 mutation (R273H), Auranofin treatment leads to significant lipid peroxidation and subsequent ferroptotic cell death. nih.govuantwerpen.be In other contexts, Auranofin can resensitize ferroptosis-resistant lung cancer cells to other ferroptosis-inducing drugs, highlighting its potential in combination therapies to overcome drug resistance. nih.gov
Table 2: Comparison of Auranofin-Induced Cell Death Pathways
| Pathway | Key Molecular Events | Cellular Outcome | Reference |
|---|---|---|---|
| Apoptosis | TrxR inhibition → ROS accumulation → ER stress, mitochondrial dysfunction, DNA damage → Caspase activation. oncotarget.comuantwerpen.be | Programmed cell death with characteristic morphological changes (cell shrinkage, chromatin condensation). | oncotarget.com, uantwerpen.be |
| Ferroptosis | TrxR/GPX4 inhibition → Depletion of antioxidants → Iron-dependent lipid peroxidation. nih.govmdpi.comnih.gov | Iron-dependent, non-apoptotic cell death characterized by lipid ROS accumulation. | nih.gov, mdpi.com, nih.gov |
Inhibition of Angiogenesis and Metastasis
Beyond inducing direct cell death, preclinical studies show that Auranofin can inhibit key processes involved in cancer progression, namely metastasis and potentially angiogenesis. frontiersin.org Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. frontiersin.org
In preclinical models of colon cancer, Auranofin, particularly in combination with a Wnt/β-catenin pathway inhibitor, was shown to synergistically suppress the invasion and migration of cancer cells in vitro. frontiersin.org This combination therapy also effectively restrained lung metastasis in a mouse model. frontiersin.org The underlying mechanism for this anti-metastatic effect was identified as the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.org The STAT3 signaling pathway is a known driver of tumor progression, promoting proliferation, survival, and invasion.
While direct inhibition of angiogenesis (the formation of new blood vessels) by Auranofin is less characterized, several of its known targets are implicated in this process. For instance, Auranofin has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in NSCLC cells. nih.gov This pathway is a critical regulator of cellular processes including cell growth and angiogenesis. By suppressing such fundamental pathways, Auranofin likely exerts an indirect inhibitory effect on the tumor's ability to develop the new vasculature required for its growth and spread. thno.org
Anti-Parasitic and Anti-Infective Actions (Preclinical/In Vitro)
Auranofin has demonstrated remarkable broad-spectrum activity against a wide range of parasites and bacteria in preclinical and in vitro studies. mdpi.commdpi.comnih.gov This has positioned it as a promising candidate for drug repurposing to treat various infectious diseases, including several neglected tropical diseases. mdpi.comnih.gov
Its anti-parasitic efficacy has been confirmed against numerous protozoan and helminth pathogens. In vitro studies have shown that Auranofin has potent, often sub-micromolar, killing activity against parasites such as Entamoeba histolytica, Giardia intestinalis, Toxoplasma gondii, Leishmania species, Trypanosoma species, and Schistosoma mansoni. mdpi.comnih.govnih.gov For instance, against T. gondii, Auranofin inhibits parasite replication within host cells and reduces the viability of extracellular parasites. nih.gov In vivo studies using a chicken embryo model of acute toxoplasmosis confirmed its efficacy. nih.govfrontiersin.org
In addition to its anti-parasitic actions, Auranofin possesses potent bactericidal activity, particularly against Gram-positive bacteria. It is effective against both replicating and non-replicating Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov It also shows significant activity against problematic drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.gov
Table 3: Spectrum of Anti-Infective Activity of Auranofin in Preclinical Models
| Pathogen Type | Organism | Preclinical Model | Key Finding | Reference |
|---|---|---|---|---|
| Protozoan | Entamoeba histolytica | In Vitro, Rodent Models | Potent activity, effective in models of amebic colitis and liver abscess. mdpi.comnih.gov | nih.gov, mdpi.com |
| Protozoan | Toxoplasma gondii | In Vitro, Chicken Embryo | Inhibits replication and viability; efficacious in acute infection model. nih.govfrontiersin.org | nih.gov, frontiersin.org |
| Protozoan | Leishmania infantum | In Vitro | Effective inhibitor of parasite growth. mdpi.comfrontiersin.org | mdpi.com, frontiersin.org |
| Protozoan | Giardia intestinalis | In Vitro | Effective against metronidazole-sensitive and -resistant strains. nih.gov | nih.gov |
| Helminth | Schistosoma mansoni | In Vitro | Significant activity against the adult worms. mdpi.com | mdpi.com |
| Bacteria | Mycobacterium tuberculosis | In Vitro | Bactericidal against replicating and non-replicating forms. nih.gov | nih.gov |
| Bacteria | Staphylococcus aureus (MRSA) | In Vitro, Murine Model | Potent bactericidal activity; efficacious in a mouse infection model. nih.gov | nih.gov |
| Bacteria | Mycobacterium abscessus | In Vitro, Ex Vivo | Exhibits concentration-dependent killing. nih.gov | nih.gov |
Molecular Target Validation in Pathogens
The validation of a drug's molecular target is a crucial step in understanding its mechanism of action and developing it further as a therapeutic agent. drugtargetreview.comopenaccessjournals.com For Auranofin, the primary molecular target across many pathogens has been identified and validated as the parasite or bacterial thioredoxin reductase (TrxR) or a functionally equivalent enzyme. mdpi.comnih.gov These enzymes are essential for the pathogens to maintain their thiol-redox homeostasis and defend against oxidative stress, making them excellent drug targets. nih.gov
Target validation for Auranofin in pathogens has been achieved through several approaches:
Biochemical Assays: Studies have shown that Auranofin directly inhibits the activity of the purified TrxR enzyme from bacteria like M. tuberculosis and parasites like E. histolytica. mdpi.comnih.gov In Schistosoma mansoni, the validated target is the unique thioredoxin-glutathione reductase (TGR), an enzyme not present in humans. mdpi.com
Genetic Studies: In some cases, researchers generate drug-resistant pathogen lines to identify the molecular target. While attempts to identify the target in T. gondii this way did not find mutations in the TrxR gene, it confirmed that Auranofin-resistant parasites had a decreased accumulation of ROS, indirectly supporting the involvement of the redox pathway. frontiersin.org
The successful validation of TrxR as a viable drug target in pathogens like Mycobacterium abscessus and various Gram-positive bacteria underscores the potential of Auranofin and other TrxR inhibitors as a novel class of anti-infective agents. nih.govnih.gov
Repurposing Strategies and Combinatorial Approaches (Preclinical, Mechanistic)
Auranofin, a gold-containing compound initially approved for rheumatoid arthritis, is the subject of extensive preclinical research for repurposing in other diseases, primarily due to its unique mechanisms of action. springermedizin.denih.govresearchgate.netnih.gov The core of its therapeutic potential lies in its ability to inhibit reduction-oxidation (redox) enzymes, most notably thioredoxin reductase (TrxR). nih.govtandfonline.comjst.go.jp TrxR is a key enzyme in maintaining cellular redox homeostasis, and its inhibition by Auranofin leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent apoptosis. springermedizin.denih.govnih.gov Many cancers and infected cells exhibit a heightened reliance on antioxidant pathways like the thioredoxin system for survival, making them particularly vulnerable to TrxR inhibition. springermedizin.denih.gov
Another significant mechanism is the inhibition of the ubiquitin-proteasome system (UPS) by targeting deubiquitinases (DUBs), which are crucial for processes like cell cycle regulation and protein degradation in cancer cells. springermedizin.denih.gov Based on these mechanistic pillars, Auranofin has been investigated in preclinical models for cancer, HIV/AIDS, and various bacterial and parasitic infections. springermedizin.denih.gov Combinatorial strategies often aim to exploit these mechanisms, pairing Auranofin with agents that either induce further oxidative stress, inhibit parallel survival pathways, or block resistance mechanisms, leading to synergistic cell killing. nih.govresearchgate.netplos.org
Synergistic Effects with Other Modulators of Cellular Pathways
Preclinical studies have demonstrated that combining Auranofin with other agents that modulate distinct but complementary cellular pathways can result in potent synergistic cytotoxicity. These combinations often target multiple nodes within a cell's survival network, overwhelming its adaptive capacities. A primary strategy involves co-targeting cellular redox systems or pathways that cancer cells use to cope with oxidative stress.
A key example is the combination of Auranofin with L-buthionine sulfoximine (B86345) (L-BSO), an inhibitor of glutathione (GSH) synthesis. nih.govbiorxiv.org While Auranofin inhibits the TrxR system, L-BSO depletes the cell of another major antioxidant, glutathione. nih.govbiorxiv.org The simultaneous inhibition of these two principal antioxidant systems creates an overwhelming level of ROS that cancer cells cannot survive. This synergistic lethality has been demonstrated in models of high-grade serous ovarian cancer, where the combination-induced cell death was reversed by the ROS scavenger N-acetyl cysteine (NAC), confirming the ROS-dependent mechanism. biorxiv.org
Auranofin also shows synergy with inhibitors of other critical survival pathways. In osteosarcoma, combining Auranofin with the mTOR inhibitor rapamycin (B549165) or the histone deacetylase inhibitor vorinostat (B1683920) leads to cooperative growth inhibition and enhanced apoptosis. researchgate.netplos.org Similarly, in classical Hodgkin lymphoma models, a synergistic effect was observed when Auranofin was combined with the AKT inhibitor MK2206. researchgate.net In gastric cancer, Auranofin synergizes with piperlongumine, another ROS-generating agent, to induce lethal endoplasmic reticulum (ER) stress and mitochondrial dysfunction. nih.govnih.gov
Furthermore, Auranofin can enhance the efficacy of conventional chemotherapies. It has been shown to work synergistically with drugs like cisplatin (B142131), paclitaxel, and gemcitabine (B846) in non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC) models. researchgate.net Another mechanistic approach involves inhibiting drug resistance pathways. In human lung cancer cells, Auranofin was found to inhibit the function of the drug efflux pump ABCG2 by depleting cellular ATP, thereby synergizing with drugs like adriamycin. nih.gov
The tables below summarize key preclinical findings on the synergistic effects of Auranofin in combination with other cellular pathway modulators.
Table 1: Synergistic Combinations with Auranofin Targeting Redox and Stress Pathways
| Combination Agent | Agent's Mechanism | Disease Model | Observed Synergistic Effect (Mechanistic) | Reference |
|---|---|---|---|---|
| L-buthionine sulfoximine (L-BSO) | Inhibits glutathione (GSH) synthesis | High-Grade Serous Ovarian Cancer; HIV | Dual targeting of TrxR and GSH antioxidant systems leads to massive ROS accumulation and apoptosis. | nih.govbiorxiv.org |
| Piperlongumine | ROS-generating agent; Trx1 inhibitor | Gastric Cancer | Enhanced ROS production leads to lethal ER stress and mitochondrial dysfunction. | nih.govnih.gov |
| Celecoxib | Anti-inflammatory drug (COX-2 inhibitor) | Colorectal Cancer | Strong in vitro and in vivo synergistic tumor inhibition. | nih.gov |
| Olaparib | PARP inhibitor | Mutant p53 NSCLC and PDAC | Synergistically induces ROS-dependent cytotoxicity through apoptosis and ferroptosis. | mdpi.com |
Table 2: Synergistic Combinations with Auranofin Targeting Cell Signaling and Survival Pathways
| Combination Agent | Agent's Mechanism | Disease Model | Observed Synergistic Effect (Mechanistic) | Reference |
|---|---|---|---|---|
| Rapamycin | mTOR inhibitor | Osteosarcoma | Cooperative growth inhibition and induction of apoptosis. | researchgate.netplos.org |
| Vorinostat | Histone deacetylase (HDAC) inhibitor | Osteosarcoma | Synergistic induction of apoptosis and decreased cell viability. | researchgate.netplos.org |
| MK2206 | AKT inhibitor | Classical Hodgkin Lymphoma | Potent and selective cytotoxic synergy, particularly in tumor organoids. | researchgate.net |
| ICG-001 | Wnt/β-catenin pathway inhibitor | Canine Breast Cancer | Synergistic suppression of proliferation via apoptosis induced by mitochondrial damage and ROS production. | frontiersin.org |
| 5Z-7-oxozeaenol | TAK1 inhibitor | Colon Carcinoma | Combination led to significant cell death in vitro and in vivo. | mdpi.com |
Advanced Research Methodologies and Techniques Using Auranofin 13c6
Computational Modeling and Simulation of Auranofin-Biomolecule Interactions
Computational methods are essential for visualizing and predicting how a drug interacts with its protein targets at an atomic level. mdpi.comirbbarcelona.org These in silico techniques complement experimental data by providing a dynamic and energetic perspective on binding.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.comdiva-portal.org Researchers have used MD simulations to investigate the stability of auranofin when bound to various thioredoxin reductases from human pathogens. nih.gov These simulations show that auranofin forms a thermodynamically stable complex within the binding pockets of these enzymes. nih.gov The stability is assessed by analyzing metrics like the root-mean-square deviation (RMSD) and calculating the binding free energy (ΔG bind), with more negative values indicating more stable binding. nih.gov
Table 2: Binding Free Energies from MD Simulations of Auranofin with Pathogen Thioredoxin Reductases
| Target Protein | Organism | Binding Site | Calculated ΔG bind (kcal/mol) | Citation |
|---|---|---|---|---|
| LiTryR | Leishmania infantum | Dimeric Interface | Strong, Favorable | nih.gov |
| PfTrxR | Plasmodium falciparum | Dimeric Interface | -50.05 | nih.gov |
| SmTGR | Schistosoma mansoni | Dimeric Interface | -51.24 | nih.gov |
| MtbTrxR | Mycobacterium tuberculosis | FAD-binding site | Favorable | nih.govacs.org |
| HpTrxR | Helicobacter pylori | FAD-binding site | Favorable | nih.govacs.org |
Source: Adapted from findings of in silico studies on auranofin. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another. nih.gov Docking studies have been instrumental in identifying potential binding sites for auranofin on its targets. For instance, docking analyses revealed that auranofin likely binds to the dimeric interface of high molecular weight thioredoxin reductases and competes with the cofactor FAD for its binding site in low molecular weight versions of the enzyme. nih.govacs.org Other docking studies have explored auranofin's interaction with bacterial proteins like penicillin-binding protein and topoisomerase, suggesting a multi-target mechanism for its antibacterial effects. nih.gov Docking has also been used to predict the binding of auranofin to proteins like the Toll-like receptor 4 (TLR4)/MD2 complex and the proteasomal deubiquitinase UCHL5. oncotarget.comresearchgate.net
Molecular Dynamics Simulations of Auranofin-Protein Binding
Cell-Free Systems and Recombinant Protein Studies with Auranofin-13C6
Cell-free systems, using purified recombinant proteins, provide a clean and controlled environment to study direct drug-protein interactions without the complexity of a living cell. In such assays, this compound would be an ideal tool, serving as a traceable and quantifiable reactant.
Studies using purified thioredoxin reductase from H. pylori in a cell-free assay determined a potent inhibitory concentration (IC50) for auranofin. selleckchem.com This type of direct biochemical assay confirms that the interaction seen in cells and predicted by computers is indeed a result of the drug acting on the protein. Similarly, cell-free experiments have been crucial in demonstrating auranofin's ability to inhibit proteasomal deubiquitinase activity. oncotarget.com
The use of this compound in these cell-free assays, coupled with mass spectrometry, would allow for precise measurement of how much of the labeled compound is required to inhibit the enzyme and could help characterize the specific chemical adducts formed between the drug and the protein target.
Advanced Research on this compound Stalled by Lack of Application in High-Throughput Screening
Despite the availability of isotopically labeled this compound, a comprehensive review of scientific literature reveals a significant gap in its application within high-throughput screening (HTS) methodologies. While HTS has been instrumental in identifying the therapeutic potential of the unlabeled parent compound, Auranofin, in various diseases, the 13C6-labeled variant has not been similarly leveraged to advance drug discovery and development through these powerful screening techniques.
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds to identify potential drug candidates. bmglabtech.comnih.gov This process is crucial for the initial identification of "hits"—compounds that demonstrate a desired biological activity. bmglabtech.com Several HTS campaigns have successfully identified Auranofin, a gold-containing compound approved for rheumatoid arthritis, as a promising candidate for other conditions, including small cell lung cancer and inflammatory diseases. nih.govnih.gov
Isotopically labeled compounds, such as those incorporating carbon-13 (¹³C), are invaluable tools in biomedical research. The heavier isotope allows for precise tracking and quantification of molecules and their metabolites in complex biological systems, often using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net this compound, which contains six ¹³C atoms in its glucose moiety, is commercially available, suggesting its primary role as an internal standard for analytical and pharmacokinetic studies. lgcstandards.comcymitquimica.com
However, a thorough investigation of published research indicates that this compound has not been utilized in HTS assays for purposes such as target deconvolution or elucidating mechanisms of action in a high-throughput format. Target deconvolution—the process of identifying the specific molecular target of a drug—is a critical step after a compound is identified in a phenotypic screen. nih.govpelagobio.comeuropeanreview.org While chemical proteomics methods have been used to explore the targets of unlabeled Auranofin, these studies are distinct from HTS methodologies. nih.gov
The absence of this compound in HTS research could be attributed to several factors. The development and validation of HTS assays often prioritize cost-effectiveness and simplicity, and the use of a more expensive, isotopically labeled compound may not be considered necessary for initial screening phases. Furthermore, the specific research questions that would necessitate the use of this compound in an HTS format may not have been a focus of investigation to date.
Future Directions and Emerging Research Avenues for Auranofin 13c6
The strategic incorporation of a stable isotope label, as seen in Auranofin-13C6, opens up numerous avenues for sophisticated research that were previously challenging with the unlabeled parent compound. The presence of six Carbon-13 atoms in the glucose moiety provides a distinct mass shift, enabling precise tracking and quantification in complex biological systems. This section explores the future research directions where this compound is poised to make significant contributions.
Q & A
Q. 1.1. What analytical methods are most reliable for quantifying Auranofin-13C6 in biological matrices, and how can cross-reactivity with endogenous compounds be minimized?
To ensure accurate quantification, researchers should employ isotope dilution mass spectrometry (IDMS) paired with liquid chromatography (LC-MS/MS), leveraging the isotopic purity of this compound . Calibration curves using stable isotope-labeled internal standards (SIL-IS) are critical to mitigate matrix effects. Cross-reactivity can be minimized through selective ion monitoring (SIM) and orthogonal separation techniques, such as hydrophilic interaction chromatography (HILIC) .
Q. 1.2. How should researchers design initial pharmacokinetic (PK) studies for this compound in preclinical models?
PK studies require a factorial design to isolate variables like dose, administration route, and sampling intervals. For example, a 2×2 factorial design (oral vs. intravenous administration; single vs. repeated dosing) allows comparison of bioavailability and half-life. Blood and tissue sampling must align with the compound’s known metabolic half-life, with LC-MS/MS validation at each timepoint .
Advanced Research Questions
Q. 2.1. How can conflicting data on this compound’s mechanism of action in oxidative stress pathways be resolved?
Contradictions often arise from contextual factors (e.g., cell type-specific responses or assay sensitivity). Researchers should:
- Conduct dose-response experiments across multiple cell lines (e.g., cancer vs. normal cells) to identify threshold effects.
- Use multi-omics integration (transcriptomics, proteomics) to map downstream targets of thioredoxin reductase inhibition, a key action of Auranofin .
- Apply Bayesian meta-analysis to reconcile discrepancies in published IC50 values, weighting studies by methodological rigor (e.g., SIL-IS usage) .
Q. 2.2. What experimental strategies are optimal for studying this compound’s off-target effects in in vivo models?
To address off-target toxicity:
- Implement tracer studies using this compound combined with spatial metabolomics (MALDI-TOF imaging) to map tissue-specific accumulation .
- Apply knockout models (e.g., TrxR1-deficient mice) to isolate primary vs. secondary mechanisms.
- Use high-content screening (HCS) with fluorescent probes for real-time monitoring of redox imbalance .
Methodological Challenges
Q. 3.1. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
Reproducibility requires strict adherence to:
- Isotopic purity validation via NMR (13C-enrichment >98%) and elemental analysis for gold content.
- Batch-to-batch consistency protocols, including controlled reaction conditions (temperature, pH) and HPLC purity checks .
- Publicly accessible synthetic datasets (e.g., reaction yields, spectral data) deposited in repositories like Zenodo .
Q. 3.2. What statistical approaches are suitable for analyzing time-dependent cytotoxicity data in this compound studies?
Use mixed-effects models to account for intra-experiment variability (e.g., plate effects in high-throughput assays). For longitudinal data, survival analysis (Kaplan-Meier curves with log-rank tests) quantifies time-to-event outcomes (e.g., apoptosis onset). Pair these with Akaike information criterion (AIC) comparisons to select optimal models .
Cross-Disciplinary Applications
Q. 4.1. How can this compound be integrated into multi-modal therapeutic studies targeting antimicrobial resistance (AMR)?
- Combine with chemodynamic therapy (CDT) using iron oxide nanoparticles to enhance bacterial ROS generation.
- Employ synergy screening (e.g., checkerboard assays) to identify potentiators like beta-lactam antibiotics .
- Validate efficacy in 3D biofilm models with confocal microscopy to assess penetration and resistance modulation .
Data Reporting Standards
Q. 5.1. What metadata is essential for publishing this compound datasets to ensure reuse and validation?
Include:
- Synthetic protocols : Precursor ratios, reaction times, purification steps.
- Analytical parameters : LC-MS/MS conditions (column type, gradient), limit of detection (LOD), and matrix effect percentages.
- Ethical compliance : For in vivo studies, specify IACUC approval numbers and ARRIVE guidelines adherence .
Emerging Research Frontiers
Q. 6.1. What novel methodologies could resolve the limited understanding of this compound’s epigenetic effects?
- Single-cell ATAC-seq to map chromatin accessibility changes in treated vs. untreated cells.
- CUT&Tag profiling for histone modification analysis (e.g., H3K27ac) linked to oxidative stress pathways .
- CRISPR-interference (CRISPRi) screens to identify epigenetic regulators modulating Auranofin sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
